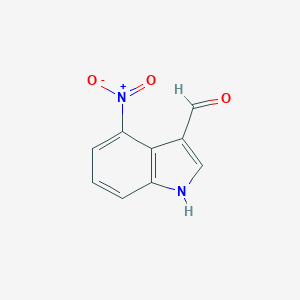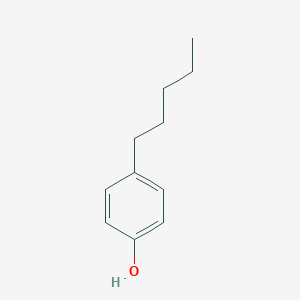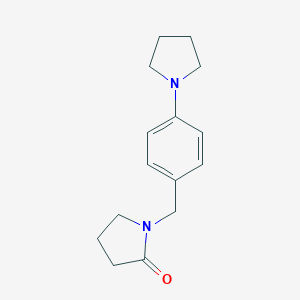
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-, also known as PBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBP is a cyclic lactam that is structurally similar to other compounds such as amphetamines and cathinones. It is known to have psychoactive effects and has been used as a precursor in the synthesis of designer drugs. However, in recent years, PBP has gained attention for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is not fully understood, but it is believed to act as a modulator of the dopamine system. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to increase dopamine release and inhibit dopamine reuptake, leading to an increase in dopamine levels in the brain. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been shown to have an affinity for sigma-1 receptors, which are involved in various cellular processes, including calcium signaling and cell survival.
Efectos Bioquímicos Y Fisiológicos
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to have various biochemical and physiological effects. In animal studies, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to increase locomotor activity and induce hyperthermia. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been shown to have anxiolytic and antidepressant effects in animal models. However, the full extent of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s effects on the body is not fully understood, and further research is needed to fully elucidate its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is its availability and ease of synthesis. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is readily available for research purposes, and its synthesis is relatively simple. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure also makes it an attractive starting point for the synthesis of new compounds with potential therapeutic applications.
However, one of the limitations of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is its potential for abuse. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has psychoactive effects and has been used as a precursor in the synthesis of designer drugs. Researchers must take precautions to ensure that 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is used solely for scientific research purposes and not for illicit purposes.
Direcciones Futuras
There are several future directions for research on 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-. One potential direction is the development of new compounds based on 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- could serve as a scaffold for the development of new drugs with potential therapeutic applications.
Another potential direction is the further elucidation of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s effects on the dopamine system. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s modulatory effects on the dopamine system make it an attractive target for the development of new treatments for neurological disorders.
Conclusion:
In conclusion, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure makes it an attractive starting point for the synthesis of new compounds with potential therapeutic applications. Further research is needed to fully elucidate 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s effects on the body and its potential applications in scientific research.
Métodos De Síntesis
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- can be synthesized using various methods, including the reduction of 1-(4-bromobenzyl) pyrrolidin-2-one and the reaction of 1-(4-chlorobenzyl) pyrrolidin-2-one with piperidine. The synthesis of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is relatively simple, and the compound is readily available for research purposes.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to have a modulatory effect on the dopamine system, which is involved in reward processing and addiction. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
In pharmacology, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been studied for its potential as a ligand for various receptors, including the sigma-1 receptor and the dopamine transporter. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been studied for its potential use as a tool in drug discovery, as it can be used to screen compounds for their affinity to various receptors.
In medicinal chemistry, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been studied for its potential as a scaffold for the development of new drugs. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure makes it an attractive starting point for the synthesis of new compounds with potential therapeutic applications.
Propiedades
Número CAS |
14053-07-7 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- |
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
1-[(4-pyrrolidin-1-ylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-4-3-11-17(15)12-13-5-7-14(8-6-13)16-9-1-2-10-16/h5-8H,1-4,9-12H2 |
Clave InChI |
SPRFNYJIQJCXOH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)CN3CCCC3=O |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)CN3CCCC3=O |
Otros números CAS |
14053-07-7 |
Sinónimos |
1-(p-Pyrrolizinobenzyl)-2-pyrrolidone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





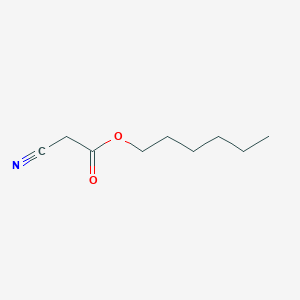


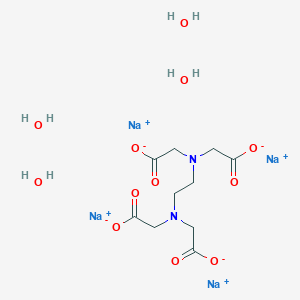
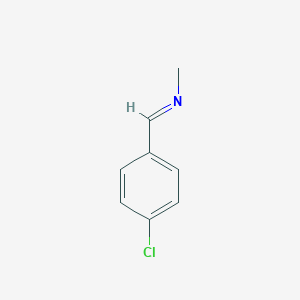
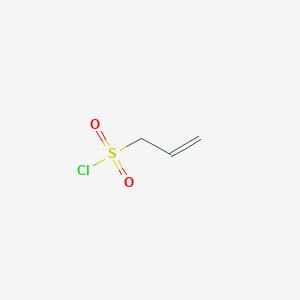
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
